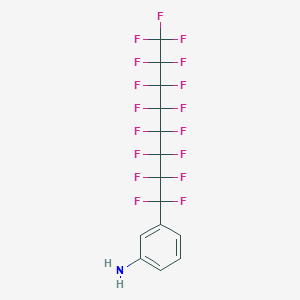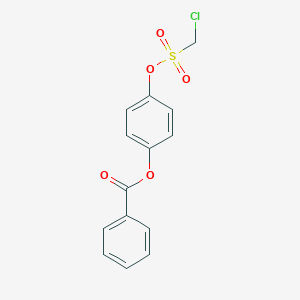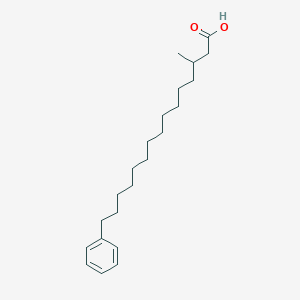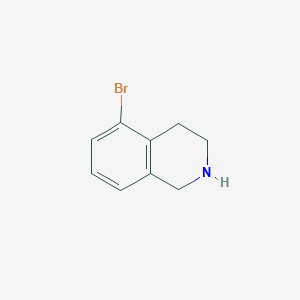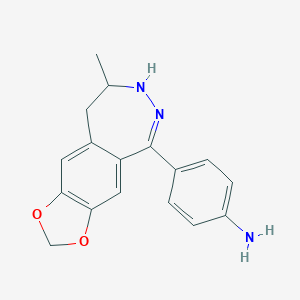
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
概要
説明
GYKI 52895は、2,3-ベンゾジアゼピン誘導体のクラスに属する化合物です。また、3,4-メチレンジオキシアンフェタミン薬理フォアも共有しています。 他の類似薬とは異なり、GYKI 52895は選択的なドーパミン再取り込み阻害薬(DARI)であり、他のドーパミン再取り込み阻害薬と比較して非典型的な作用機序を持つようです .
準備方法
GYKI 52895の合成には、2,3-ベンゾジアゼピンコア構造の形成が含まれます。特定の合成経路と反応条件は、公開されている情報源では広く文書化されていません。 適切なベンゾジアゼピンとメチレンジオキシの前駆体を含む一連の有機反応によって、化合物が合成されることが知られています .
化学反応の分析
GYKI 52895は、次のようなさまざまな種類の化学反応を受けます。
酸化: 特定の条件下で酸化すると、さまざまな酸化誘導体になる可能性があります。
還元: ベンゾジアゼピンコアを修飾するために還元反応を実行できます。
置換: この化合物は、特にベンゼン環上で置換反応を受ける可能性があり、さまざまな置換誘導体を形成します。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求電子剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
科学的研究の応用
Chemistry: It serves as a model compound for studying the structure-activity relationships of benzodiazepine derivatives.
Biology: The compound is used in research to understand the mechanisms of dopamine reuptake inhibition.
Medicine: GYKI 52895 was investigated for its potential use in treating major depressive disorder and Parkinson’s disease.
作用機序
GYKI 52895は、ドーパミンの再取り込みを選択的に阻害することで効果を発揮します。この作用により、シナプス間隙のドーパミン濃度が上昇し、ドーパミン作動性神経伝達の強化につながります。化合物の分子標的は、ドーパミン輸送体であり、これに結合して阻害します。 このメカニズムは、他の神経伝達物質系にも影響を与える可能性のある他のドーパミン再取り込み阻害薬とは異なります .
類似化合物との比較
GYKI 52895は、その選択的な作用と非典型的な作用機序のために、ドーパミン再取り込み阻害薬の中でユニークです。類似の化合物には以下が含まれます。
GYKI 52466: 別の2,3-ベンゾジアゼピン誘導体ですが、ドーパミン再取り込み阻害薬ではなく、イオンチャネル型グルタミン酸受容体の拮抗薬として作用します.
アンフェタミンとその誘導体: これらの化合物もドーパミン再取り込みを阻害しますが、他の神経伝達物質系にもより広範な影響を与えます.
コカインとメチルフェニデート: どちらもドーパミン再取り込み阻害薬ですが、薬理学的プロファイルと乱用可能性が異なります.
GYKI 52895の選択性とユニークなメカニズムにより、研究や潜在的な治療用途にとって貴重な化合物となっています。
特性
IUPAC Name |
4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTITSBNGSVQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921385 | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-08-1, 869360-93-0 | |
| Record name | Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-52895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYKI-52895 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
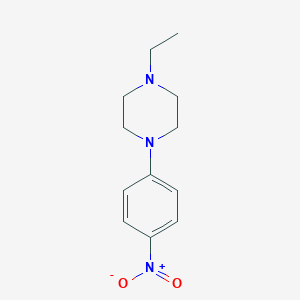

![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)
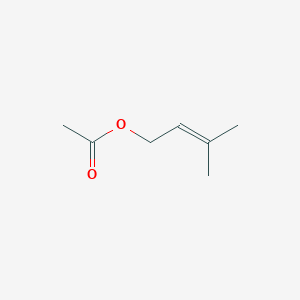

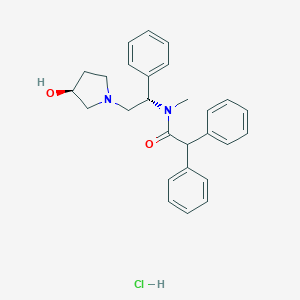
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
